molecular formula C16H23NO4 B12749209 alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide CAS No. 128746-84-9

alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide

Cat. No.: B12749209
CAS No.: 128746-84-9
M. Wt: 293.36 g/mol
InChI Key: YRGPCSISFHPNQG-UHFFFAOYSA-N
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Description

Alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide is a complex organic compound that features a dioxolane ring, a hydroxyethyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable dioxolane precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Scientific Research Applications

Alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamine: A simpler compound with a similar phenylethyl group.

    Dioxolane Derivatives: Compounds with similar dioxolane rings but different substituents.

    Hydroxyethyl Derivatives: Compounds featuring the hydroxyethyl group but lacking the dioxolane ring.

Uniqueness

Alpha-(2-Hydroxyethyl)-2-methyl-N-(2-phenylethyl)-1,3-dioxolane-2-acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

128746-84-9

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

4-hydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-N-(2-phenylethyl)butanamide

InChI

InChI=1S/C16H23NO4/c1-16(20-11-12-21-16)14(8-10-18)15(19)17-9-7-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19)

InChI Key

YRGPCSISFHPNQG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(CCO)C(=O)NCCC2=CC=CC=C2

Origin of Product

United States

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